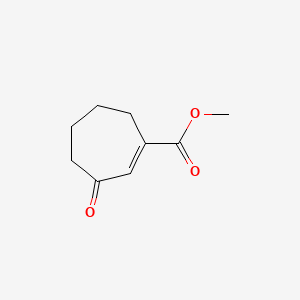
3-(Methoxycarbonyl)-2-cycloheptenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methoxycarbonyl)-2-cycloheptenone is an organic compound characterized by a seven-membered ring with a methoxycarbonyl group and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxycarbonyl)-2-cycloheptenone can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the cycloheptenone ring. The methoxycarbonyl group can be introduced through esterification reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions followed by purification processes to isolate the desired product. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperatures .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Methoxycarbonyl)-2-cycloheptenone undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to form alcohols.
Substitution: The methoxycarbonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the methoxycarbonyl group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Methoxycarbonyl)-2-cycloheptenone has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(Methoxycarbonyl)-2-cycloheptenone involves its interaction with various molecular targets. The methoxycarbonyl group can participate in esterification and hydrolysis reactions, while the ketone group can undergo nucleophilic addition reactions. These interactions can affect biological pathways and molecular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Methoxycarbonyl)phenylboronic Acid: Similar in having a methoxycarbonyl group but differs in the aromatic ring structure.
Methoxycarbonyl-etomidate: Shares the methoxycarbonyl group but is used as an anesthetic agent.
Uniqueness
3-(Methoxycarbonyl)-2-cycloheptenone is unique due to its seven-membered ring structure, which imparts distinct chemical properties and reactivity compared to other methoxycarbonyl-containing compounds.
Eigenschaften
CAS-Nummer |
42205-57-2 |
|---|---|
Molekularformel |
C9H12O3 |
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
methyl 3-oxocycloheptene-1-carboxylate |
InChI |
InChI=1S/C9H12O3/c1-12-9(11)7-4-2-3-5-8(10)6-7/h6H,2-5H2,1H3 |
InChI-Schlüssel |
GDTPFKPPIYKGSI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=O)CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}pyrrolidine](/img/structure/B14652373.png)
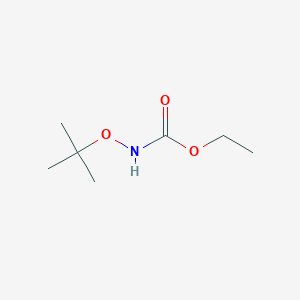

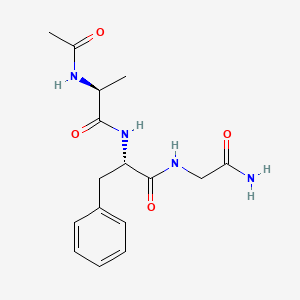
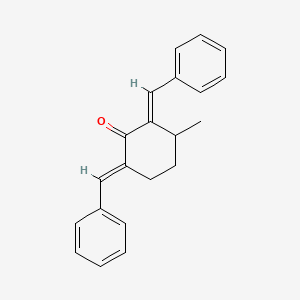
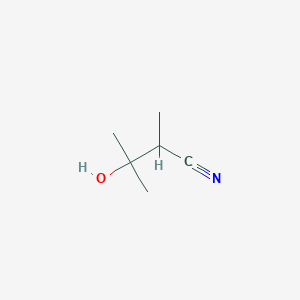
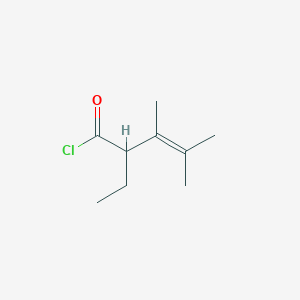

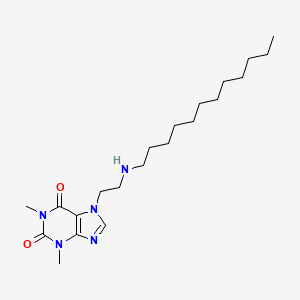
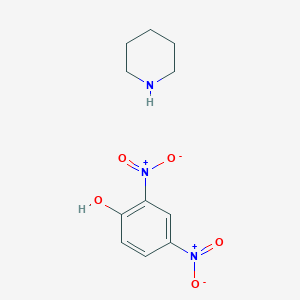

![Carbonyl dichloride;4-[2-(4-hydroxy-3,5-dimethylphenyl)propan-2-yl]-2,6-dimethylphenol](/img/structure/B14652431.png)

![Ethyl 2-methyl-2-[4-(1-phenylethenyl)phenoxy]propanoate](/img/structure/B14652443.png)
